molecular formula C18H24S B14449469 2-(Octylsulfanyl)naphthalene CAS No. 75052-55-0

2-(Octylsulfanyl)naphthalene

Cat. No.: B14449469
CAS No.: 75052-55-0
M. Wt: 272.4 g/mol
InChI Key: GZLUXHBZVNGMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Octylsulfanyl)naphthalene is an organic compound with the molecular formula C18H24S. It consists of a naphthalene ring substituted with an octylsulfanyl group at the 2-position. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylsulfanyl)naphthalene typically involves the reaction of naphthalene with octylthiol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Octylsulfanyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Naphthalene.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Octylsulfanyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octylsulfanyl)naphthalene involves its interaction with molecular targets through its naphthalene ring and octylsulfanyl group. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as an electron-rich site for electrophiles. The octylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, which lacks the octylsulfanyl group.

    2-(Methylsulfanyl)naphthalene: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.

    2-(Phenylsulfanyl)naphthalene: A compound with a phenylsulfanyl group.

Uniqueness

2-(Octylsulfanyl)naphthalene is unique due to the presence of the long octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

CAS No.

75052-55-0

Molecular Formula

C18H24S

Molecular Weight

272.4 g/mol

IUPAC Name

2-octylsulfanylnaphthalene

InChI

InChI=1S/C18H24S/c1-2-3-4-5-6-9-14-19-18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

GZLUXHBZVNGMSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.